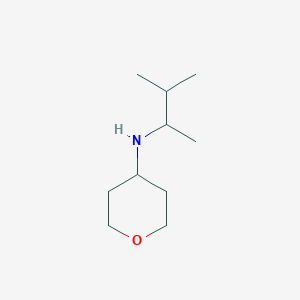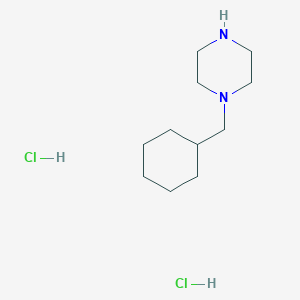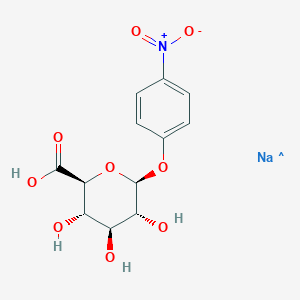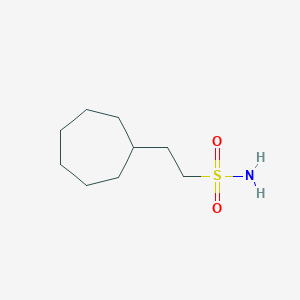![molecular formula C26H30N2O2S2Zn-2 B12316330 Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)
Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- typically involves the reaction of zinc salts with 2-(2-benzothiazolyl)phenol in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product in a stable form .
化学反応の分析
Types of Reactions
Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The phenolato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions may produce a variety of zinc coordination compounds with different ligands .
科学的研究の応用
Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a catalyst in various organic reactions.
Biology: The compound’s photoluminescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: It is widely used in the production of OLEDs and other photonic materials, contributing to advancements in display technology and lighting .
作用機序
The mechanism by which zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it, a property known as photoluminescence. This process involves the excitation of electrons to higher energy states and their subsequent return to lower energy states, releasing energy in the form of light. The molecular targets and pathways involved include the zinc ion and the benzothiazolyl and phenolato ligands, which play crucial roles in the compound’s photoluminescent behavior .
類似化合物との比較
Similar Compounds
Zinc phthalocyanine: Another zinc coordination compound used in photonic materials.
Copper phthalocyanine: Similar in structure but contains copper instead of zinc.
8-Hydroxyquinoline zinc: Used in similar applications but has different ligands
Uniqueness
Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- is unique due to its specific combination of benzothiazolyl and phenolato ligands, which confer distinct photoluminescent properties. This makes it particularly valuable in the development of OLEDs and other advanced photonic materials .
特性
分子式 |
C26H30N2O2S2Zn-2 |
|---|---|
分子量 |
532.0 g/mol |
IUPAC名 |
zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzothiazol-3-id-2-yl)phenolate |
InChI |
InChI=1S/2C13H16NOS.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1,3,5,7,10,12-13,15H,2,4,6,8H2;/q2*-1;+2/p-2 |
InChIキー |
IIUVCNPFSUUENC-UHFFFAOYSA-L |
正規SMILES |
C1CCC2C(C1)[N-]C(S2)C3=CC=CC=C3[O-].C1CCC2C(C1)[N-]C(S2)C3=CC=CC=C3[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)


![6-Benzyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12316291.png)

![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)




![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)
